2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, also known by its CAS number 1400742-66-6, is a synthetic compound belonging to the class of substituted cathinones. Its molecular formula is C13H19NOS, with a molecular weight of 237.36 g/mol. The compound features a pyrrolidine ring and a thiophene moiety, which contribute to its unique chemical properties. It is soluble in dimethyl sulfoxide and is primarily used for research purposes, not intended for human therapeutic applications .
Research indicates that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one exhibits stimulant properties similar to other cathinones. It has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. Some studies suggest potential cytotoxic effects, highlighting the need for caution in handling and usage due to its psychoactive nature .
The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one typically involves several steps:
This compound is primarily used in research settings, particularly in studies related to psychoactive substances and their effects on biological systems. Its unique structure makes it a candidate for exploring structure-activity relationships within the class of substituted cathinones. Additionally, it may serve as a reference standard in forensic toxicology .
Interaction studies have focused on the compound's binding affinity to various neurotransmitter transporters and receptors. It has been shown to interact with dopamine and serotonin transporters, suggesting that it may influence mood and behavior similar to other stimulants. These interactions are crucial for understanding its potential effects and risks associated with its use .
Several compounds share structural similarities with 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
1-(pyrrolidin-1-yl)-7-(thiophen-2-yl)heptan-1-one | Structure | Longer carbon chain; potential for different biological activity |
α-Pyrrolidinovalerothiophenone | Structure | Variations in side chain length; may exhibit distinct pharmacological properties |
4-Methyl-a-pyrrolidinohexanophenone | Structure | Methyl substitution alters potency and receptor interaction |
4-Fluoro-a-PVP | Structure | Fluorine substitution affects metabolic stability and potency |
These compounds highlight the diversity within the class of pyrrolidine derivatives while emphasizing the unique structural characteristics of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one that may influence its biological activity and applications in research .